BE“GHE Foundational & Exploratory

Check Availability & Pricing

Thermochemical Properties of
Diphenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
diphenylacetylene (also known as tolan), a rigid, aromatic hydrocarbon of significant interest
in materials science, organic synthesis, and as a structural motif in medicinal chemistry.
Understanding its thermodynamic properties is crucial for predicting its behavior in various
chemical processes, including reaction energetics, phase transitions, and stability
assessments. This document compiles key experimental data and methodologies from peer-
reviewed literature to serve as a reliable reference for the scientific community.

Core Thermochemical Data

The following tables summarize the essential thermochemical parameters for
diphenylacetylene, facilitating easy comparison and reference.

Table 1: Enthalpy and Entropy of Phase Transitions
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Experimental

Parameter Value Units Source
Method
Enthalpy of Adiabatic
) 19.8+0.1 kJ-mol-1 _ [1]
Fusion (AfusH®) Calorimetry
Entropy of Adiabatic
_ 50.8+0.3 J-mol-1-K-1 _ [1]
Fusion (AfusS°®) Calorimetry
Enthalpy of
T Knudsen
Sublimation 95.1+1.1 kJ-mol-1 ) [2]
Effusion
(AsubH®)
Enthalpy of
Vaporization 759+3.1 kJ-mol-1 Ebulliometry [3]
(AvapH®)
Table 2: Standard Molar Thermodynamic Properties at 298.15 K
Property Value Units Source
Standard Molar
Enthalpy of Formation 4075+ 1.6 kJ-mol-1 [3]
(gas) (AfH°gas)
Standard Molar
Enthalpy of Formation 31240+ 1.1 kJ-mol-1 [3]
(crystal) (AfH°cr)
Standard Molar
433.9+1.3 J-mol-1-K-1 [1]
Entropy (gas) (S°gas)
Standard Molar Heat
Capacity (crystal) 225.9 J-mol-1-K-1 [4]
(Cp,cr)
Standard Molar Heat
J-mol-1-K-1 [4]

Capacity (liquid) (Cp,I)
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Experimental Protocols

The reliability of thermochemical data is intrinsically linked to the precision of the experimental
methods employed for its determination. Below are detailed descriptions of the key techniques
cited in this guide.

Vacuum Adiabatic Calorimetry

This technique is employed for the precise measurement of heat capacity over a wide range of
temperatures.

Objective: To determine the heat capacity (Cp) of a substance as a function of temperature.
Methodology:

o Asample of diphenylacetylene is placed in a calorimeter container, which is then sealed
and evacuated.

e The calorimeter is cooled to the starting temperature, typically a few Kelvin.

» A known amount of electrical energy (Q) is supplied to a heater within the calorimeter,
causing a small increase in temperature (AT).

e The system is allowed to reach thermal equilibrium, and the temperature rise is accurately
measured.

e The heat capacity is calculated using the formula: Cp = Q / AT.

» This process is repeated in small increments to obtain the heat capacity as a function of
temperature.

o For phase transitions, the energy supplied during the transition at a constant temperature
provides the enthalpy of that transition (e.g., enthalpy of fusion).

A study on diphenylacetylene utilized a vacuum adiabatic calorimeter to measure heat
capacity over a temperature range of 8 to 371 K.[1][3] The metrological characteristics of the
calorimeter were verified using a standard specimen of high-purity copper.[3]
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Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the enthalpy of
formation can be derived.

Objective: To measure the heat released during the complete combustion of a substance.

Methodology:

A precisely weighed sample of diphenylacetylene is placed in a crucible inside a high-
pressure vessel known as a "bomb."

e The bomb is filled with pure oxygen at high pressure to ensure complete combustion.
e The bomb is then submerged in a known mass of water in a surrounding calorimeter.
e The sample is ignited electrically.

e The heat released by the combustion reaction is absorbed by the bomb and the surrounding
water, causing a temperature increase.

e The total heat change is calculated from the temperature rise and the heat capacities of the
calorimeter and the water.

The standard enthalpy of combustion is then determined per mole of the substance.

The enthalpy of formation of crystalline diphenylacetylene was determined using this method.

[3]

Knudsen Effusion Method

This technique is suitable for determining the vapor pressure of solids with low volatility, from
which the enthalpy of sublimation can be calculated.

Objective: To measure the vapor pressure of a solid by monitoring its rate of effusion into a
vacuum.

Methodology:
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o Asample of solid diphenylacetylene is placed in a Knudsen cell, which is a small,
thermostated container with a small orifice.

e The cell is placed in a high-vacuum chamber.

e At a given temperature, molecules of the substance effuse through the orifice into the
vacuum.

e The rate of mass loss of the sample is measured over time.

e The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of
effusion to the pressure, temperature, and the area of the orifice.

o By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can
be determined using the Clausius-Clapeyron equation.

The enthalpy of sublimation of diphenylacetylene was derived from vapor pressure-
temperature data obtained using two different Knudsen effusion apparatus.[2]

Logical Workflow for Thermochemical Data
Determination

The following diagram illustrates the logical flow from experimental measurements to the
derivation of key thermochemical properties for diphenylacetylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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